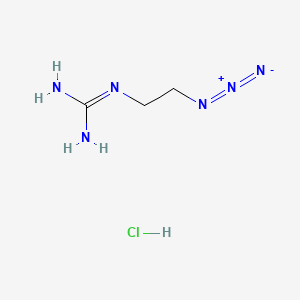
N-(2-azidoethyl)guanidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-azidoethyl)guanidine hydrochloride, also known as NAG, is an organic compound that has been used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water, alcohol, and ether. NAG is a derivative of guanidine and contains an azide group, which is a three-atom group containing nitrogen, nitrogen, and hydrogen. NAG is a versatile compound and has been used in a number of research applications, including biochemistry, enzymology, and drug development.
Mechanism of Action
The mechanism of action of N-(2-azidoethyl)guanidine hydrochloride is not fully understood. However, it is believed that the azide group of the compound is responsible for its reactivity. The azide group is capable of forming strong covalent bonds with other molecules, which allows it to be used as a catalyst in enzymatic reactions. Furthermore, the azide group can also form hydrogen bonds with other molecules, which allows it to be used as a substrate in biochemical assays.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-azidoethyl)guanidine hydrochloride are not fully understood. However, it is believed that the compound is capable of binding to certain proteins and enzymes, which can lead to changes in the activity of these proteins and enzymes. Furthermore, the compound has been shown to interact with certain receptors in the body, which can lead to changes in the activity of these receptors.
Advantages and Limitations for Lab Experiments
N-(2-azidoethyl)guanidine hydrochloride has a number of advantages and limitations when used in lab experiments. One of the main advantages of the compound is that it is relatively stable and can be stored for long periods of time without significant degradation. Furthermore, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. However, the compound is also highly reactive and can be hazardous if not handled properly.
Future Directions
There are a number of potential future directions for research involving N-(2-azidoethyl)guanidine hydrochloride. One potential direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to explore the potential applications of the compound in drug development. Furthermore, further research could be conducted to explore the potential of the compound as a catalyst in enzymatic reactions. Finally, further research could be conducted to explore the potential of the compound as a substrate in biochemical assays.
Synthesis Methods
N-(2-azidoethyl)guanidine hydrochloride can be synthesized from guanidine hydrochloride and sodium azide. The reaction is conducted by treating guanidine hydrochloride with sodium azide in an aqueous solution. The reaction is exothermic and is usually conducted at a temperature of about 100°C. The reaction is complete after about 3 hours and yields N-(2-azidoethyl)guanidine hydrochloride as a white crystalline solid.
Scientific Research Applications
N-(2-azidoethyl)guanidine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in enzymatic reactions, and as a ligand in protein-ligand interactions. It has also been used as a substrate in biochemical assays and as a reagent in drug development.
properties
IUPAC Name |
2-(2-azidoethyl)guanidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N6.ClH/c4-3(5)7-1-2-8-9-6;/h1-2H2,(H4,4,5,7);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCMXNMBKDDODJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N=C(N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN6 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,5R)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride](/img/structure/B6609978.png)
![N-[(2-chloro-5-methoxyphenyl)methyl]-N-methylaminosulfonamide](/img/structure/B6609984.png)

![3-[(6-chloropyrazin-2-yl)oxy]propan-1-amine hydrochloride](/img/structure/B6609999.png)


![6-methyl-2-oxo-1-azaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6610021.png)

![6-(trifluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B6610035.png)
amine hydrochloride](/img/structure/B6610038.png)
![methyl 2-[1-(trifluoromethyl)cyclopropyl]pyridine-4-carboxylate](/img/structure/B6610052.png)
![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)